molecular formula C12H9NS B8478449 1-(3-Thienyl)indole

1-(3-Thienyl)indole

Cat. No. B8478449
M. Wt: 199.27 g/mol
InChI Key: QYYJTVXSRLSEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405300B2

Procedure details

A mixture of indole (5.64 g, 48.3 mmol), 3-bromothiophene (4.84 mL, 51.6 mmol), potassium carbonate (7.16 g, 51.6 mmol), cuprous bromide (298 mg, 2.1 mmol) and N-methylpyrrolidinone (57 mL) is stirred at 180° C. under nitrogen atmosphere for 48 hr. After cooling to room temperature, the reaction mixture is poured into water (300 mL) and then extracted with ethyl acetate. The extract is washed with water, with brine, dried, filtered and concentrated to give a brown oil that is purified by chromatography eluting with heptane-10% dichloromethane. Product containing fraction are combined and concentrated to afford 1-(thien-3-yl)-1H-indole (6.20 g, 64% yield) as a colorless oil.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Br[C:11]1[CH:15]=[CH:14][S:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN1CCCC1=O>O>[S:13]1[CH:14]=[CH:15][C:11]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)=[CH:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
4.84 mL
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
7.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous bromide
Quantity
298 mg
Type
reactant
Smiles
Name
Quantity
57 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
is stirred at 180° C. under nitrogen atmosphere for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water, with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
CUSTOM
Type
CUSTOM
Details
is purified by chromatography
WASH
Type
WASH
Details
eluting with heptane-10% dichloromethane
ADDITION
Type
ADDITION
Details
Product containing fraction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
S1C=C(C=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.